molecular formula C8H14N2O2 B15305287 Allyl ((1S,2R)-2-aminocyclobutyl)carbamate

Allyl ((1S,2R)-2-aminocyclobutyl)carbamate

Cat. No.: B15305287
M. Wt: 170.21 g/mol
InChI Key: RLRYTKFSHUYLCU-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl ((1S,2R)-2-aminocyclobutyl)carbamate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features an allyl group attached to a carbamate moiety, which is further linked to a chiral aminocyclobutyl group. This unique structure imparts specific reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl ((1S,2R)-2-aminocyclobutyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable production compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Allyl ((1S,2R)-2-aminocyclobutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The allyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Allyl ((1S,2R)-2-aminocyclobutyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Allyl ((1S,2R)-2-aminocyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as a chiral ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl ((1S,2R)-2-aminocyclobutyl)carbamate is unique due to its chiral aminocyclobutyl group, which imparts specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications, particularly in the development of chiral molecules and enantioselective processes.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

prop-2-enyl N-[(1S,2R)-2-aminocyclobutyl]carbamate

InChI

InChI=1S/C8H14N2O2/c1-2-5-12-8(11)10-7-4-3-6(7)9/h2,6-7H,1,3-5,9H2,(H,10,11)/t6-,7+/m1/s1

InChI Key

RLRYTKFSHUYLCU-RQJHMYQMSA-N

Isomeric SMILES

C=CCOC(=O)N[C@H]1CC[C@H]1N

Canonical SMILES

C=CCOC(=O)NC1CCC1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.